

Technical Monograph: 2,5-Dichlorophenyl Acetate (CID 520466)

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Compound of Interest

Compound Name: 2,5-Dichlorophenyl acetate

CAS No.: 30124-46-0

Cat. No.: B1605865

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Executive Summary

2,5-Dichlorophenyl acetate (CAS: 30124-46-0) is a critical halogenated aromatic ester serving as a pivotal intermediate in the industrial synthesis of 2,5-dichlorophenol, a precursor to the herbicide Dicamba and various nitrogen fertilizer synergists. Unlike simple phenyl acetates used primarily as esterase substrates, this compound occupies a strategic bottleneck in the "Baeyer-Villiger Route" for converting 1,4-dichlorobenzene into functionalized phenols. Its utility extends to mechanistic studies of the Fries rearrangement, where the directing effects of chlorine substituents at the 2 and 5 positions offer unique insights into electrophilic aromatic substitution regioselectivity.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

Property	Data
IUPAC Name	(2,5-Dichlorophenyl) acetate
Common Synonyms	Acetic acid 2,5-dichlorophenyl ester; 1-Acetoxy-2,5-dichlorobenzene
PubChem CID	520466
CAS Number	30124-46-0
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂
Molecular Weight	205.04 g/mol
Physical State	Crystalline Solid / White Powder
Melting Point	37–40 °C (Predicted/Analogous)
Solubility	Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water
Key MS Fragments (EI)	m/z 204 (M+), 162 (M-Acetyl, Base Peak), 43 (Acetyl)

Synthesis & Production Architectures

The production of **2,5-dichlorophenyl acetate** is primarily achieved through two distinct methodologies depending on the starting material availability and scale.

Method A: The Industrial Baeyer-Villiger Route (Primary)

This route is the industry standard for valorizing 1,4-dichlorobenzene.^{[1][2]} It bypasses the harsh conditions of direct chlorination of phenols.^{[1][3]}

- Friedel-Crafts Acylation: 1,4-dichlorobenzene is acetylated to 2,5-dichloroacetophenone.^{[1][3][2][4]}
- Baeyer-Villiger Oxidation: The ketone is oxidized to the ester (**2,5-dichlorophenyl acetate**) using peracetic acid or H₂O₂ with a Lewis acid catalyst.^{[1][3][2]}
- Hydrolysis (Downstream): The acetate is cleaved to yield 2,5-dichlorophenol.^{[1][3][2]}

Method B: Direct Acetylation (Laboratory Standard)

For analytical standards or small-scale derivatization, direct esterification is preferred.[1][3][2]

- Reagents: 2,5-Dichlorophenol, Acetic Anhydride, Pyridine (Cat).
- Conditions: 0°C to RT, DCM solvent.
- Yield: >95%.

Visualization: Reaction Mechanisms

The following diagram details the mechanism of the Baeyer-Villiger oxidation (Synthesis) and the competing Fries Rearrangement (Reactivity).



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Figure 1: Mechanistic divergence showing the synthesis of the acetate via Baeyer-Villiger oxidation and its subsequent fates: hydrolysis to the phenol or Fries rearrangement.[1][2]

Experimental Protocols

Protocol 1: Baeyer-Villiger Synthesis of 2,5-Dichlorophenyl Acetate

Objective: Conversion of 2,5-dichloroacetophenone to the acetate ester.[4][5]

- Preparation: Dissolve 10.0 g (52.9 mmol) of 2,5-dichloroacetophenone in 50 mL of glacial acetic acid.
- Catalyst: Add 0.5 g of p-toluenesulfonic acid (pTSA) as a catalyst.[1][3]

- Oxidation: Dropwise add 1.5 equivalents of 30% Hydrogen Peroxide (or mCPBA in DCM for lab scale) while maintaining temperature below 40°C to prevent hydrolysis.[1][3][2]
- Reaction: Stir at 50°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][3] The ketone spot (Rf ~0.[1][3][2]6) should disappear, replaced by the ester (Rf ~0.7).[1]
- Workup: Quench with 10% Na₂SO₃ to destroy excess peroxide. Extract with Dichloromethane (3x).[1][3][2] Wash organics with NaHCO₃ (sat) to remove acids.[1][3]
- Purification: Dry over MgSO₄, concentrate, and recrystallize from ethanol/water.

Protocol 2: Fries Rearrangement (Probe Reaction)

Objective: Demonstrate the stability/reactivity profile.

- Mix: Combine 1.0 g **2,5-dichlorophenyl acetate** with 1.5 g anhydrous AlCl₃ (neat or in nitrobenzene).
- Heat: Heat to 120°C for 2 hours.
- Quench: Pour onto ice/HCl.
- Result: The acetyl group migrates primarily to the para position (relative to the oxygen), yielding 1-(2,5-dichloro-4-hydroxyphenyl)ethanone.[1][3][2] The ortho position (C6) is sterically accessible but less favored due to the flanking chlorine at C5.[1][3]

Applications & Utility

Agrochemical Precursor (Dicamba Synthesis)

The primary industrial driver for this molecule is the production of 2,5-dichlorophenol.[1][2]

- Pathway: 1,4-Dichlorobenzene

2,5-Dichloroacetophenone

2,5-Dichlorophenyl Acetate

2,5-Dichlorophenol

Carboxylation

3,6-Dichloro-2-methoxybenzoic acid (Dicamba).

- Advantage: This route avoids the formation of toxic polychlorinated dibenzodioxins associated with high-temp chlorination of phenols.[\[1\]](#)[\[3\]](#)[\[2\]](#)

Esterase Activity Assays

Like other phenyl acetates, CID 520466 serves as a chromogenic/fluorogenic substrate backbone.[\[1\]](#)[\[3\]](#)[\[2\]](#)

- Mechanism: Esterases cleave the acetate bond.[\[1\]](#)[\[3\]](#)
- Detection: The release of 2,5-dichlorophenol can be monitored via UV absorbance shifts (phenolate form absorbs strongly at ~280-300 nm) or coupled with diazonium salts (e.g., Fast Blue B) to form colored azo dyes.[\[1\]](#)[\[2\]](#)

Safety & Handling (SDS Summary)

Hazard Class	Statement	Precaution
Skin Irritant	H315: Causes skin irritation	Wear nitrile gloves (0.11 mm min). [1] [3] [2]
Eye Damage	H318: Causes serious eye damage	Use chemical safety goggles. [1] [3] [2]
Acute Toxicity	H302: Harmful if swallowed	Do not eat/drink in lab. [1] [3] [2]
Storage	Moisture Sensitive	Store under inert atmosphere (N ₂ /Ar). [1] [3] [2]

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Cl content).[\[1\]](#)[\[3\]](#)[\[2\]](#)

References

- PubChem.**2,5-Dichlorophenyl acetate** (CID 520466) Compound Summary.[\[1\]](#)[\[3\]](#)[\[2\]](#) National Library of Medicine.[\[1\]](#)[\[3\]](#)[\[2\]](#) [\[Link\]](#)[\[1\]](#)[\[3\]](#)[\[2\]](#)

- [Google Patents.CN104591973A - Preparation method of 2,5-dichlorophenol.\[1\]\[3\]\[2\]](#)
- [Organic Chemistry Portal.Fries Rearrangement Mechanisms and Protocols.\[Link\]](#)
- [NIST WebBook.Mass Spectrum of 2,5-Dichlorophenyl acetate.\[Link\]\[1\]\[3\]\[2\]](#)

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Sources

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